molecular formula C18H19FN4O2S B11491088 N,N-diethyl-2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide

N,N-diethyl-2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide

Cat. No.: B11491088
M. Wt: 374.4 g/mol
InChI Key: JMGAPFKUEKGRKU-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.

    Introduction of the fluoro group: This step usually involves the use of fluorinating agents such as diethylaminosulfur trifluoride.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N,N-diethyl-2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Materials Science: Utilized in the synthesis of advanced materials with unique properties.

    Biological Studies: Investigated for its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-(4-chloro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide
  • N,N-diethyl-2-(4-bromo-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide

Uniqueness

N,N-diethyl-2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide is unique due to the presence of the fluoro group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H19FN4O2S

Molecular Weight

374.4 g/mol

IUPAC Name

N,N-diethyl-2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide

InChI

InChI=1S/C18H19FN4O2S/c1-3-21(4-2)14(24)10-23-13-6-5-11(19)9-12(13)15-16(23)17(25)22-7-8-26-18(22)20-15/h5-6,9H,3-4,7-8,10H2,1-2H3

InChI Key

JMGAPFKUEKGRKU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C2=C(C=C(C=C2)F)C3=C1C(=O)N4CCSC4=N3

Origin of Product

United States

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